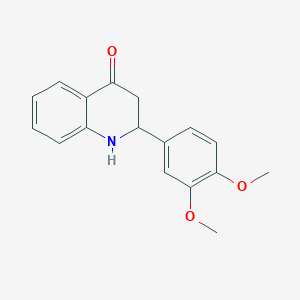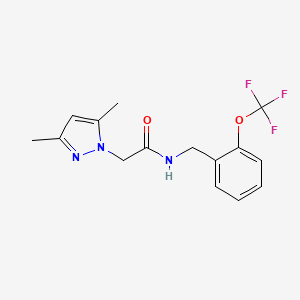
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide, also known as TFB-TAZ, is a novel chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
Antipsychotic Agent Development
- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been described with potential antipsychotic properties. These compounds, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action (Wise et al., 1987).
Metal-Organic Frameworks (MOFs)
- Pyrazole-based ligands have been utilized in the synthesis of metal-organic frameworks (MOFs) with high thermal and chemical stability. These frameworks, incorporating pyrazolate-bridged metal nodes, exhibit accessible metal cation sites and significant surface areas, indicating their potential in catalysis and gas storage applications (Colombo et al., 2011).
Synthesis of Pyrazole Derivatives
- Efficient protocols for synthesizing pyrazolo[5,1-a]isoindole derivatives have been developed, highlighting the versatility of pyrazole compounds in constructing complex molecular architectures. Such methodologies can be fundamental in drug discovery and the development of materials with novel properties (Islami et al., 2004).
Antioxidant and Antitumor Activity
- Certain pyrazole and acetamide derivatives have been synthesized and evaluated for their antioxidant and antitumor activities. These studies suggest that structural modifications of pyrazole-based compounds can lead to the development of new therapeutic agents with potential benefits in cancer treatment and oxidative stress mitigation (Hamama et al., 2013).
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-10-7-11(2)21(20-10)9-14(22)19-8-12-5-3-4-6-13(12)23-15(16,17)18/h3-7H,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPZIZAIOPRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=C2OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2471323.png)

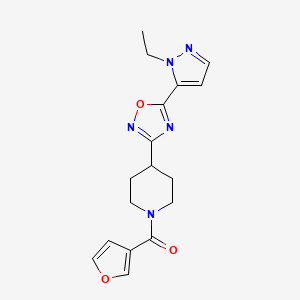

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2471333.png)
![3,3-Dimethyl-5-(6-oxabicyclo[3.2.2]nonan-4-ylamino)-5-oxopentanoic acid](/img/structure/B2471335.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471338.png)

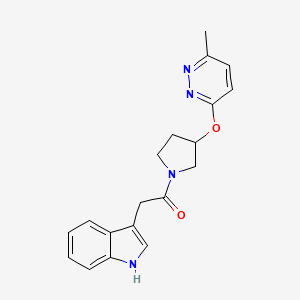

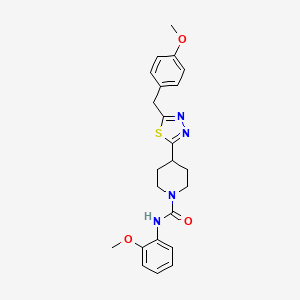
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/no-structure.png)
